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Compound of Interest

Compound Name: OL-135

Cat. No.: B1677196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic compound OL-135 with

other established pain therapeutics in preclinical models of inflammatory and neuropathic pain.

The data presented herein is supported by experimental evidence from peer-reviewed studies,

offering a quantitative and methodological foundation for researchers and drug development

professionals.

Executive Summary
OL-135 is a reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible

for the degradation of the endocannabinoid anandamide.[1][2] By inhibiting FAAH, OL-135
increases endogenous anandamide levels, leading to the activation of cannabinoid receptors

and subsequent analgesic effects.[1] This mechanism of action presents a promising

alternative to traditional analgesics such as opioids and non-steroidal anti-inflammatory drugs

(NSAIDs). This guide details the comparative efficacy of OL-135 in two well-established rodent

pain models: the Mild Thermal Injury (MTI) model of inflammatory pain and the Spinal Nerve

Ligation (SNL) model of neuropathic pain.

Comparative Efficacy of OL-135
The analgesic efficacy of OL-135 has been predominantly evaluated by measuring the

mechanical withdrawal threshold in response to von Frey filament stimulation. The following
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tables summarize the quantitative data from these studies, comparing OL-135 to the standard

opioid analgesic, morphine.

Mild Thermal Injury (MTI) Model
The MTI model induces a state of thermal hyperalgesia and mechanical allodynia, mimicking

inflammatory pain.

Treatment Dose (i.p.) Time Post-Dosing
Mean Paw
Withdrawal
Threshold (g)

Vehicle - 30 min ~1 g

OL-135 20 mg/kg 30 min ~8 g[3]

OL-135 20 mg/kg 60 min
Significant vs.

Vehicle[3]

Morphine 1 mg/kg 30 min ~10 g[3]

Table 1: Comparative efficacy of OL-135 and morphine in the rat Mild Thermal Injury (MTI)

model, assessed by the von Frey test.[3]

Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used model of neuropathic pain, characterized by persistent

mechanical allodynia.
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Treatment Dose (i.p.) Time Post-Dosing
Mean Paw
Withdrawal
Threshold (g)

Vehicle - 30 min ~2 g

OL-135 20 mg/kg 30 min ~8 g[3]

OL-135 20 mg/kg 60 min
Significant vs.

Vehicle[3]

Morphine 3 mg/kg 30 min ~10 g[3]

Table 2: Comparative efficacy of OL-135 and morphine in the rat Spinal Nerve Ligation (SNL)

model, assessed by the von Frey test.[3]

Dose-Response Characteristics of OL-135
Pain Model ED₅₀ (i.p.)

Mild Thermal Injury (MTI) 8.9 mg/kg[3]

Spinal Nerve Ligation (SNL) 5.3 mg/kg[3]

Table 3: Dose-response relationship for OL-135 in reversing mechanical allodynia in rat pain

models.[3]

Mechanism of Action and Signaling Pathway
OL-135 exerts its analgesic effects by inhibiting the FAAH enzyme. This leads to an

accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2). The

differential involvement of these receptors and the opioid system in the analgesic effect of OL-
135 across different pain models is a key area of investigation.
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Mechanism of action of OL-135.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and aid in the design of future studies.

Spinal Nerve Ligation (SNL) Model
The SNL model is a surgical procedure used to induce neuropathic pain in rodents.

Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g.,

isoflurane).

Incision: A dorsal midline incision is made at the L4-S2 vertebral levels to expose the

paraspinal muscles.

Exposure of Spinal Nerves: The L6 transverse process is removed to expose the L4, L5, and

L6 spinal nerves.
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Ligation: The L5 and L6 spinal nerves are carefully isolated and tightly ligated with silk

suture.

Closure: The muscle and skin incisions are closed with sutures or wound clips.

Post-operative Care: Animals are monitored during recovery and provided with appropriate

post-operative analgesia and care. Behavioral testing is typically performed 7-14 days after

surgery.
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Spinal Nerve Ligation experimental workflow.

Mild Thermal Injury (MTI) Model
The MTI model is used to induce inflammatory pain.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1677196?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anesthesia: The animal is lightly anesthetized.

Thermal Injury: The plantar surface of one hind paw is placed on a heated surface (e.g., a

hot plate at a controlled temperature) for a specific duration to induce a mild burn.

Recovery: The animal is allowed to recover from anesthesia.

Behavioral Testing: Behavioral assessments for thermal hyperalgesia and mechanical

allodynia are conducted at various time points after the injury.

Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a mechanical stimulus.

Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to

acclimate for a period of time.

Filament Application: A series of calibrated von Frey filaments of increasing stiffness are

applied to the plantar surface of the hind paw.

Response Observation: A positive response is recorded when the animal briskly withdraws

its paw.

Threshold Determination: The 50% paw withdrawal threshold is calculated using a statistical

method (e.g., the up-down method), which represents the force at which the animal has a

50% probability of withdrawing its paw.

Discussion and Future Directions
The data presented in this guide demonstrate that OL-135 is an effective analgesic in both

inflammatory and neuropathic pain models, with an efficacy comparable to that of morphine at

the doses tested.[3] The distinct mechanism of action of FAAH inhibitors like OL-135, which

involves the enhancement of the endogenous cannabinoid system, offers a potential advantage

over traditional analgesics by potentially avoiding some of their associated side effects.[1]

Further research is warranted to fully elucidate the comparative efficacy and safety profile of

OL-135 against a broader range of analgesics, including various NSAIDs and gabapentinoids.

Head-to-head comparative studies with detailed dose-response analyses will be crucial in
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determining the therapeutic potential of OL-135 and other FAAH inhibitors for the management

of chronic pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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